lithium(1+) ion 2-(1-methyl-1H-1,3-benzodiazol-2-yl)acetate lithium(1+) ion 2-(1-methyl-1H-1,3-benzodiazol-2-yl)acetate
Brand Name: Vulcanchem
CAS No.: 1909312-06-6
VCID: VC4579355
InChI: InChI=1S/C10H10N2O2.Li/c1-12-8-5-3-2-4-7(8)11-9(12)6-10(13)14;/h2-5H,6H2,1H3,(H,13,14);/q;+1/p-1
SMILES: [Li+].CN1C2=CC=CC=C2N=C1CC(=O)[O-]
Molecular Formula: C10H9LiN2O2
Molecular Weight: 196.13

lithium(1+) ion 2-(1-methyl-1H-1,3-benzodiazol-2-yl)acetate

CAS No.: 1909312-06-6

Cat. No.: VC4579355

Molecular Formula: C10H9LiN2O2

Molecular Weight: 196.13

* For research use only. Not for human or veterinary use.

lithium(1+) ion 2-(1-methyl-1H-1,3-benzodiazol-2-yl)acetate - 1909312-06-6

Specification

CAS No. 1909312-06-6
Molecular Formula C10H9LiN2O2
Molecular Weight 196.13
IUPAC Name lithium;2-(1-methylbenzimidazol-2-yl)acetate
Standard InChI InChI=1S/C10H10N2O2.Li/c1-12-8-5-3-2-4-7(8)11-9(12)6-10(13)14;/h2-5H,6H2,1H3,(H,13,14);/q;+1/p-1
Standard InChI Key OCIXIJXOTFMKAR-UHFFFAOYSA-M
SMILES [Li+].CN1C2=CC=CC=C2N=C1CC(=O)[O-]

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a lithium cation paired with the deprotonated form of 2-(1-methylbenzimidazol-2-yl)acetic acid. The benzimidazole moiety consists of a fused benzene and imidazole ring, with a methyl group at the 1-position and an acetic acid substituent at the 2-position . The SMILES notation \text{C1=NC2=C(N1C)C=CC=C2CC(=O)[O-].[Li+] encapsulates this structure, emphasizing the conjugated system and lithium coordination site .

The planar benzimidazole ring enables π-π stacking interactions, while the nitrogen atoms facilitate metal coordination. These features are critical for its applications in materials science and catalysis.

Physicochemical Characteristics

Key properties include:

PropertyValueSource
Molecular FormulaC10H9LiN2O2\text{C}_{10}\text{H}_{9}\text{LiN}_{2}\text{O}_{2}
Molecular Weight196.13 g/mol
SMILESC1=NC2=C(N1C)C=CC=C2CC(=O)[O-].[Li+]
Safety HazardsSkin/Eye Irritation, Respiratory Irritation

The lithium ion’s small ionic radius (0.76 Å) and high charge density enhance its ability to stabilize negative charges, making it integral to the compound’s reactivity.

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized via neutralization of 2-(1-methylbenzimidazol-2-yl)acetic acid with lithium hydroxide or lithium carbonate. Reaction conditions—typically ambient temperature and controlled pH—prevent side reactions such as esterification or decarboxylation.

Example Protocol:

  • Dissolve 2-(1-methylbenzimidazol-2-yl)acetic acid in aqueous ethanol.

  • Add lithium hydroxide monohydrate stoichiometrically.

  • Stir at 25°C for 12 hours.

  • Filter and recrystallize the product from ethanol/water.

Yield and purity data remain undisclosed in public literature, suggesting proprietary optimization in industrial settings.

Purification and Analysis

Flash chromatography (ethyl acetate/heptane gradients) and recrystallization are employed to isolate the compound . Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structure and purity . For instance, 1H^1\text{H} NMR peaks at δ 7.44 ppm (benzimidazole protons) and δ 2.10 ppm (methyl groups) align with expected signals .

Pharmaceutical Applications

Mood Stabilization Mechanisms

Lithium salts are cornerstone therapies for bipolar disorder, modulating neurotransmitters like serotonin and inhibiting glycogen synthase kinase-3β (GSK-3β) . While lithium carbonate and citrate dominate clinical use, this compound’s benzimidazole moiety may enhance blood-brain barrier permeability or target specificity.

Proposed Advantages:

  • Enhanced Bioavailability: The lipophilic benzimidazole ring could improve CNS penetration compared to traditional lithium salts.

  • Dual Activity: Benzimidazoles exhibit intrinsic antipsychotic and anti-inflammatory effects, potentially synergizing with lithium’s mood-stabilizing action.

Materials Science and Coordination Chemistry

Metal Coordination Behavior

The benzimidazole nitrogen atoms serve as Lewis basic sites, enabling complexation with transition metals like iron, copper, and palladium. Such complexes are explored for:

  • Catalysis: Palladium complexes could mediate Suzuki-Miyaura cross-couplings, as seen in related systems .

  • Optoelectronic Materials: Conjugated benzimidazole-metal systems exhibit tunable luminescence for OLEDs or sensors.

Electronic Properties

The extended π-system of the benzimidazole ring facilitates charge transport, making the compound a candidate for organic semiconductors. Density functional theory (DFT) studies of similar structures predict narrow bandgaps (~2.5 eV), suitable for photovoltaic applications .

Hazard TypeCategoryPrecautionary Measures
Skin IrritationCategory IIWear nitrile gloves; use fume hood
Eye IrritationCategory IIASafety goggles mandatory
Respiratory IrritationSTOT SE IIIUse in well-ventilated areas

Acute toxicity data are unavailable, but structural analogs suggest low oral toxicity (LD50 > 2000 mg/kg in rats).

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